molecular formula C11H25N3O2 B6236592 tert-butyl N-{3-[(2-aminoethyl)(methyl)amino]propyl}carbamate CAS No. 2694728-69-1

tert-butyl N-{3-[(2-aminoethyl)(methyl)amino]propyl}carbamate

Cat. No. B6236592
CAS RN: 2694728-69-1
M. Wt: 231.3
InChI Key:
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Description

Tert-butyl N-{3-[(2-aminoethyl)(methyl)amino]propyl}carbamate, also known as TBC, is an organic compound and a member of the carbamate family. It is a colorless solid that is soluble in water and organic solvents. TBC has a wide range of applications in the pharmaceutical, agricultural, and chemical industries. It is used as a corrosion inhibitor, as a stabilizer for polymers, and as a catalyst for the synthesis of various compounds. In addition, TBC has been studied for its potential use as a drug in the treatment of various diseases and disorders.

Scientific Research Applications

Tert-butyl N-{3-[(2-aminoethyl)(methyl)amino]propyl}carbamate has been studied for its potential use as a drug in the treatment of various diseases and disorders. It has been studied for its potential use in the treatment of cancer, cardiovascular disease, and neurological disorders, among others. In addition, this compound has been studied for its potential use as an anti-inflammatory agent and as an analgesic. It has also been studied for its potential use in the treatment of diabetes and obesity.

Mechanism of Action

Tert-butyl N-{3-[(2-aminoethyl)(methyl)amino]propyl}carbamate is believed to act by inhibiting the activity of enzymes involved in the synthesis of prostaglandins. Prostaglandins are hormones that play an important role in regulating inflammation and pain. By inhibiting the activity of these enzymes, this compound is believed to reduce inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory and analgesic effects. In addition, it has been shown to have anti-diabetic and anti-obesity effects. It has also been shown to have protective effects against oxidative stress, which is associated with the development of various diseases and disorders.

Advantages and Limitations for Lab Experiments

The advantages of using tert-butyl N-{3-[(2-aminoethyl)(methyl)amino]propyl}carbamate in lab experiments include its low cost, its stability in a variety of solvents, and its low toxicity. The main limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to use in experiments that require aqueous solutions.

Future Directions

For research on tert-butyl N-{3-[(2-aminoethyl)(methyl)amino]propyl}carbamate include the development of new methods for synthesizing the compound, the development of new applications for the compound, and the further exploration of its potential use as a drug in the treatment of various diseases and disorders. Other future directions include the exploration of its potential use as an antioxidant, its potential use in the treatment of neurological disorders, and its potential use in the treatment of metabolic disorders.

Synthesis Methods

Tert-butyl N-{3-[(2-aminoethyl)(methyl)amino]propyl}carbamate can be synthesized either by the reaction of tert-butylamine with ethyl chloroformate or by the reaction of tert-butylamine with propyl chloroformate. In the first method, tert-butylamine is reacted with ethyl chloroformate in the presence of a base, such as sodium hydroxide, to form this compound. In the second method, tert-butylamine is reacted with propyl chloroformate in the presence of a base, such as sodium hydroxide, to form this compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-{3-[(2-aminoethyl)(methyl)amino]propyl}carbamate involves the reaction of tert-butyl carbamate with 3-[(2-aminoethyl)(methyl)amino]propylamine in the presence of a coupling agent such as EDCI or DCC. The reaction is carried out in a suitable solvent such as DMF or DMSO at room temperature or under reflux conditions. The resulting product is then purified by column chromatography or recrystallization to obtain the final compound.", "Starting Materials": [ "tert-butyl carbamate", "3-[(2-aminoethyl)(methyl)amino]propylamine", "coupling agent (e.g. EDCI or DCC)", "solvent (e.g. DMF or DMSO)" ], "Reaction": [ "Add 3-[(2-aminoethyl)(methyl)amino]propylamine to a solution of tert-butyl carbamate in a suitable solvent such as DMF or DMSO.", "Add a coupling agent such as EDCI or DCC to the reaction mixture and stir at room temperature or under reflux conditions for several hours.", "Monitor the reaction progress by TLC or HPLC.", "Once the reaction is complete, quench the reaction mixture with water and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Purify the crude product by column chromatography or recrystallization to obtain the final compound." ] }

CAS RN

2694728-69-1

Molecular Formula

C11H25N3O2

Molecular Weight

231.3

Purity

95

Origin of Product

United States

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